1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound with potential significance in various scientific fields. This compound consists of a pyrimidine ring fused with a hydroxyl-oxolane structure, coupled with a morpholinylmethyl substituent. Its unique configuration offers potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves:
Starting from commercially available starting materials.
Construction of the oxolane ring via a series of cyclization reactions.
Introduction of the morpholine ring through nucleophilic substitution.
Methylation and other functional group transformations to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production may involve scalable synthetic routes with optimized reaction conditions:
Catalysis and reagents that promote high yield and purity.
Use of efficient purification techniques like chromatography.
Application of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes several types of reactions:
Oxidation: : Typically involves reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by various catalysts or base/acid conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum, transition metal complexes.
Major Products
Oxidation products include ketones and carboxylic acids.
Reduction products often yield alcohols or amines.
Substitution reactions can introduce various functional groups, modifying the chemical and biological properties of the compound.
Scientific Research Applications
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione finds diverse applications:
Chemistry: : As an intermediate in organic synthesis, used in the construction of complex molecules.
Biology: : Serves as a biochemical probe or ligand in molecular biology studies.
Medicine: : Potential therapeutic agent due to its unique biological activity, under research for drug development.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: : Participates in cellular signaling pathways or biochemical cascades, modulating physiological responses.
Comparison with Similar Compounds
Compared to similar compounds:
5-Methylpyrimidine-2,4-dione: : Lacks the complex ring structure and morpholine substituent, thus exhibiting different chemical properties.
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl] derivatives: : Variations in substituents lead to altered reactivity and biological activity.
By comparing its structure and properties, 1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out for its unique configuration, impacting its chemical and biological applications.
Properties
Molecular Formula |
C14H21N3O5 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(18)11(22-12)8-16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI Key |
VRKKFNNSVKYYIE-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN3CCOCC3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCOCC3)O |
Origin of Product |
United States |
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